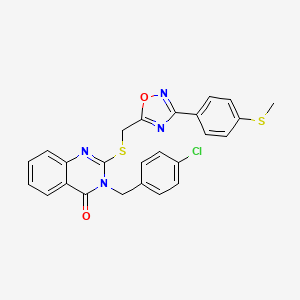

3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 1793871-18-7

Cat. No.: VC5043784

Molecular Formula: C25H19ClN4O2S2

Molecular Weight: 507.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1793871-18-7 |

|---|---|

| Molecular Formula | C25H19ClN4O2S2 |

| Molecular Weight | 507.02 |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C25H19ClN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |

| Standard InChI Key | BGVOZOZWZPWTKO-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

Introduction

Structural Elucidation and Chemical Properties

Core Quinazolin-4(3H)-one Framework

The quinazolin-4(3H)-one scaffold is a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. This core is structurally rigid and capable of hydrogen bonding via its carbonyl and NH groups, making it a privileged structure in medicinal chemistry . In the target compound, the quinazolinone ring is substituted at positions 2 and 3:

-

Position 3: A 4-chlorobenzyl group (–CH₂C₆H₄Cl-4) is attached, introducing lipophilicity and potential halogen-bonding interactions.

-

Position 2: A thioether (–S–) linker connects the core to a 5-((methylthio)phenyl)-1,2,4-oxadiazole group. The oxadiazole ring enhances metabolic stability and may participate in π-π stacking or dipole interactions .

Key Structural Features:

-

Molecular Formula: C₂₆H₂₀ClN₅O₂S₂

-

Molecular Weight: 562.06 g/mol

-

Stereochemistry: The absence of chiral centers suggests a planar configuration, though rotational restrictions may arise from the oxadiazole and thioether linkages.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

-

Quinazolin-4(3H)-one core

-

4-Chlorobenzyl chloride

-

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

A plausible synthesis involves sequential alkylation and nucleophilic substitution reactions, as exemplified by analogous quinazolinone derivatizations .

Step 1: Preparation of 3-(4-Chlorobenzyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-one is alkylated at N3 using 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). This step mirrors the synthesis of compound 2 in , where anthranilic acid derivatives were alkylated to introduce substituents at position 3.

Step 2: Synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative. For example, 4-(methylthio)benzonitrile can react with hydroxylamine to form an amidoxime, which subsequently cyclizes with chloroacetic acid under acidic conditions to yield the chloromethyl-oxadiazole intermediate .

Step 3: Thioether Formation

The chloromethyl-oxadiazole undergoes nucleophilic displacement with 2-mercaptoquinazolin-4(3H)-one in the presence of a base (e.g., triethylamine). This reaction is analogous to the synthesis of compound 11 in , where thiols reacted with chloroacetate derivatives to form thioethers.

Spectroscopic Characterization

Experimental data for the target compound are inferred from related structures in and :

Table 1: Key Spectral Signatures

| Technique | Observed Signals | Assignment |

|---|---|---|

| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S–C) | Quinazolinone carbonyl, oxadiazole C=N, thioether stretching |

| ¹H NMR | δ 4.33 (s, 2H, SCH₂), δ 7.2–7.8 (m, 12H, aromatic), δ 2.49 (s, 3H, SCH₃) | Thioether methylene, aromatic protons, methylthio group |

| MS | m/z 562 [M⁺·] | Molecular ion peak confirming molecular weight |

Pharmacological Implications

Mechanism of Action

While direct studies on this compound are unavailable, its structural analogs exhibit diverse activities:

-

Tankyrase Inhibition: Quinazolinones substituted with chlorophenyl and oxadiazole groups (e.g., WO2014036022A1 ) inhibit tankyrase, a poly(ADP-ribose) polymerase involved in Wnt signaling.

-

Anticancer Activity: Thioether-linked quinazolinones demonstrate pro-apoptotic effects in cancer cell lines, potentially via topoisomerase II inhibition .

Structure-Activity Relationships (SAR)

-

4-Chlorobenzyl Group: Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration.

-

Oxadiazole-Thioether Moiety: Improves metabolic stability compared to ester or amide linkages, as seen in compound 11 .

Comparative Analysis with Analogues

Table 2: Biological Activities of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume